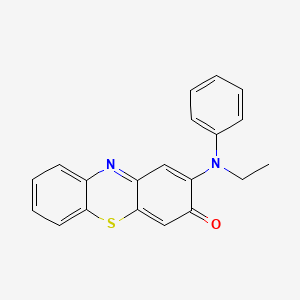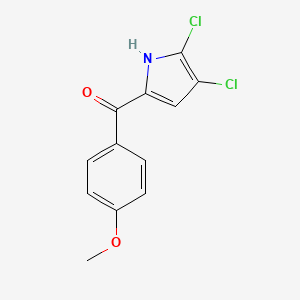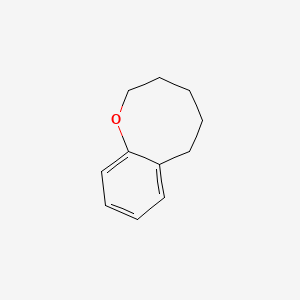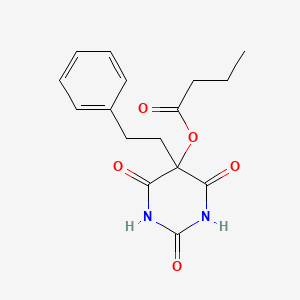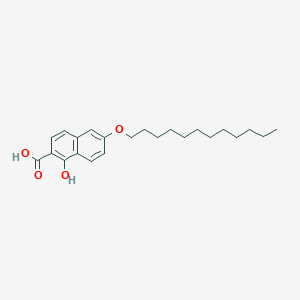
4-Fluorophenyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl selenocyanate is an organoselenium compound characterized by the presence of a fluorine atom on the phenyl ring and a selenocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenyl selenocyanate typically involves the reaction of 4-fluorophenyl halides with potassium selenocyanate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
4-Fluorophenyl halide+KSeCN→4-Fluorophenyl selenocyanate+KHalide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluorophenyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids or other selenium-containing compounds.
Reduction: Reduction reactions can convert the selenocyanate group to selenols or diselenides.
Substitution: The selenocyanate group can be substituted by nucleophiles, leading to the formation of different organoselenium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Seleninic acids or selenoxides.
Reduction: Selenols or diselenides.
Substitution: Various organoselenium derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-fluorophenyl selenocyanate involves its interaction with cellular redox systems. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the selective killing of cancer cells, making it a potential anticancer agent . Additionally, the compound can modulate the activity of various redox-sensitive enzymes and proteins, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
Comparison: 4-Fluorophenyl selenocyanate is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Compared to benzyl selenocyanate and p-xylene selenocyanate, the fluorine atom can enhance the compound’s lipophilicity and potentially improve its cellular uptake. The presence of the fluorine atom also makes it distinct from other aminophenyl selenocyanates, which may have different electronic and steric properties .
Propriétés
Numéro CAS |
50983-89-6 |
|---|---|
Formule moléculaire |
C7H4FNSe |
Poids moléculaire |
200.08 g/mol |
Nom IUPAC |
(4-fluorophenyl) selenocyanate |
InChI |
InChI=1S/C7H4FNSe/c8-6-1-3-7(4-2-6)10-5-9/h1-4H |
Clé InChI |
KYMXLHXJFZCFCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
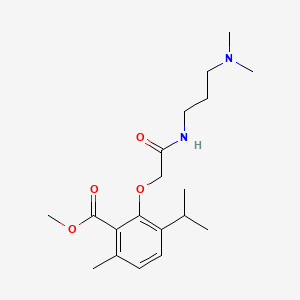
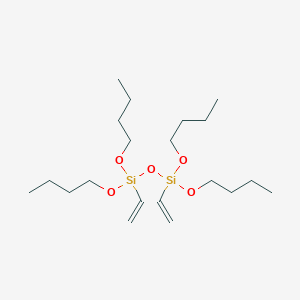



![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
